

The Mass Spectrum of Benzoin-D10: A Technical Guide

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Compound of Interest

Compound Name: Benzoin-D10

Cat. No.: B1469534

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This technical guide provides a detailed analysis of the mass spectrum of **Benzoin-d10**. While experimental data for **Benzoin-d10** is not readily available in public databases, this document outlines the predicted mass spectrum based on the known fragmentation of unlabeled Benzoin. It includes detailed experimental protocols for acquiring the mass spectrum and visual diagrams of the fragmentation pathways to aid in the identification and characterization of this deuterated compound. The inclusion of deuterium atoms is a powerful tool in metabolic studies and reaction mechanism elucidation, making a thorough understanding of its mass spectral behavior essential.

Predicted Mass Spectrum Data

The mass spectrum of **Benzoin-d10** is predicted based on the electron ionization (EI) mass spectrum of unlabeled Benzoin, sourced from the NIST/EPA/NIH Mass Spectral Library.^{[1][2]} The key fragments of Benzoin are expected to be present in the spectrum of **Benzoin-d10**, with their mass-to-charge ratios (m/z) shifted by the mass of the deuterium atoms. Benzoin has a molecular weight of approximately 212.24 g/mol, while **Benzoin-d10** has a molecular weight of approximately 222.30 g/mol.^{[1][3]}

The predicted major fragments for **Benzoin-d10** are summarized in the table below, alongside the known fragments of Benzoin for comparison.

Fragment Ion	Structure	Benzoin (m/z)	Benzoin-d10 (Predicted m/z)	Relative Intensity (Benzoin)
[M] ⁺ •	Molecular Ion	212	222	Moderate
[M-H] ⁺	211	221	Low	
[C7H5O] ⁺	Benzoyl cation	105	110 (C7D5O) ⁺	High
[C7H7] ⁺	Tropylium ion	91	96 (C7D5H2) ⁺	Moderate
[C6H5] ⁺	Phenyl ion	77	82 (C6D5) ⁺	High
[C5H5] ⁺	65	70 (C5D5) ⁺	Moderate	
[C4H3] ⁺	51	54 (C4D3H) ⁺	Moderate	

Fragmentation Analysis

The fragmentation of Benzoin under electron ionization is primarily driven by the cleavage of the bond between the carbonyl group and the adjacent carbon atom (α -cleavage). Aromatic ketones, like Benzoin, typically fragment to produce a stable acylium ion.^{[4][5]}

The two primary fragmentation pathways for Benzoin are:

- **Formation of the Benzoyl Cation:** The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl carbon and the hydroxyl-bearing carbon. This results in the formation of the stable benzoyl cation (m/z 105) and a neutral radical. For **Benzoin-d10**, this fragment is predicted to be the d5-benzoyl cation at m/z 110.
- **Formation of the Phenyl Cation:** Cleavage of the bond between the phenyl ring and the carbonyl group can lead to the formation of a phenyl cation (m/z 77). In **Benzoin-d10**, this would correspond to the d5-phenyl cation at m/z 82.

The following diagrams, generated using the DOT language, illustrate these key fragmentation pathways.

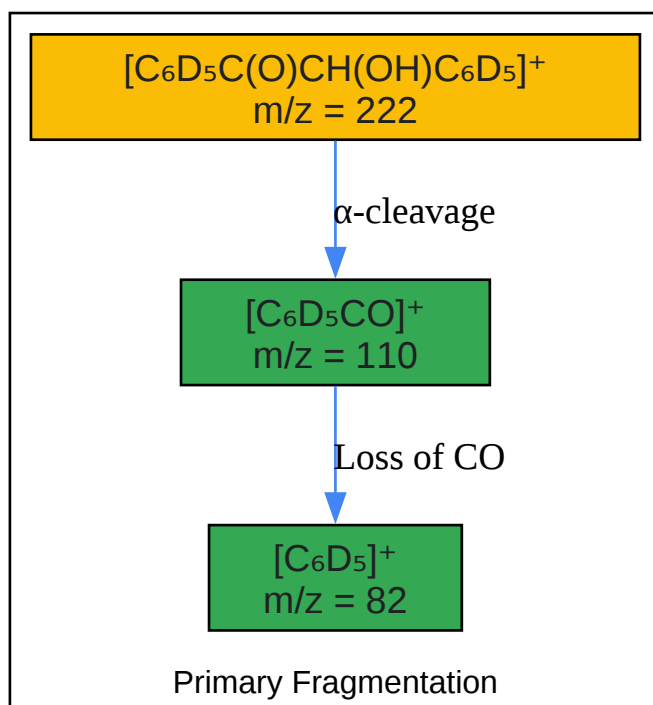


Figure 1: Predicted Electron Ionization Fragmentation Pathway of Benzoin-D10

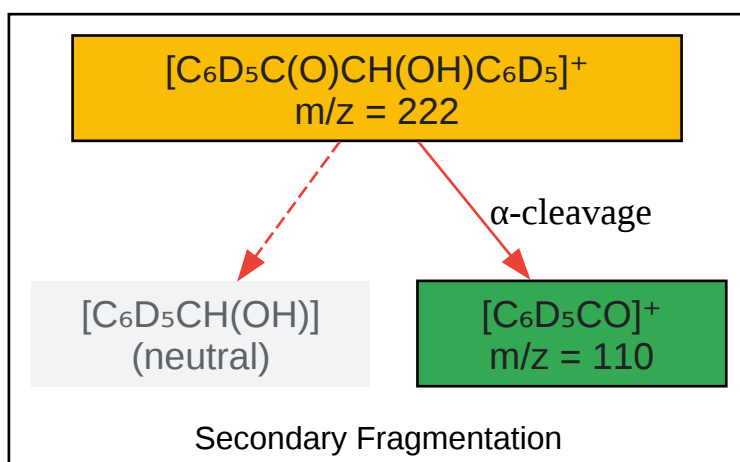


Figure 2: Alternative Fragmentation Pathway of Benzoin-D10

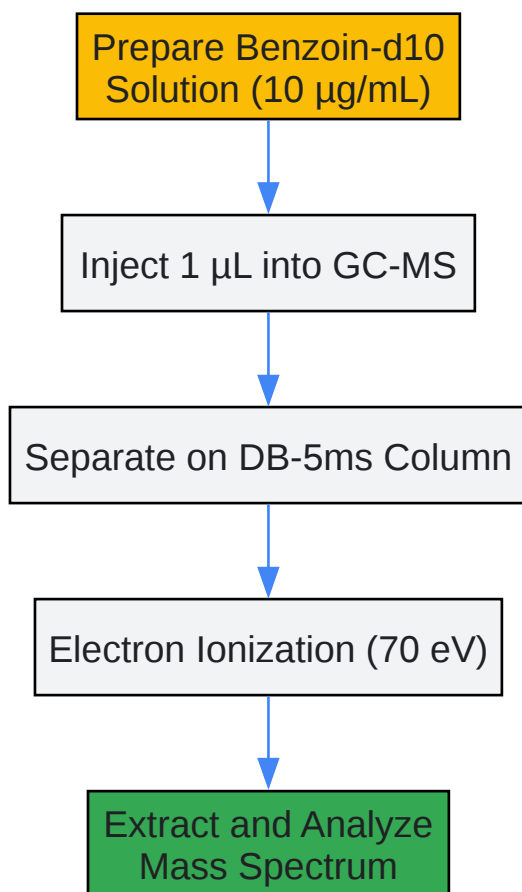


Figure 3: Experimental Workflow for GC-MS Analysis of Benzoin-D10

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